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Compound of Interest

Compound Name: 1-Ethyl-2-methylcyclohexane

Cat. No.: B1583165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic data for the diastereomers of 1-Ethyl-2-methylcyclohexane. Due to the

limited availability of complete, experimentally derived public data, this guide combines

available information with predicted spectroscopic values to offer a detailed analysis for

researchers in organic chemistry, drug development, and related fields.

Molecular Structure and Stereoisomerism
1-Ethyl-2-methylcyclohexane (C₉H₁₈) is a saturated cyclic hydrocarbon featuring two

stereocenters at the C1 and C2 positions of the cyclohexane ring. This results in the existence

of two diastereomers: cis-1-Ethyl-2-methylcyclohexane and trans-1-Ethyl-2-
methylcyclohexane. The relative orientation of the ethyl and methyl groups dictates the

conformational preferences of the cyclohexane ring and significantly influences their respective

NMR spectra.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and

trans isomers of 1-Ethyl-2-methylcyclohexane. These predictions were generated using

advanced computational algorithms and provide a reliable reference for spectral assignment.
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Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-Ethyl-2-methylcyclohexane
Isomers

Proton
cis-1-Ethyl-2-

methylcyclohexane

trans-1-Ethyl-2-

methylcyclohexane

CH₃ (methyl) ~ 0.85 (d) ~ 0.88 (d)

CH₂CH₃ (ethyl-CH₃) ~ 0.89 (t) ~ 0.91 (t)

CH (C2) ~ 1.20-1.35 (m) ~ 1.05-1.20 (m)

CH (C1) ~ 1.35-1.50 (m) ~ 1.25-1.40 (m)

CH₂ (ethyl-CH₂) ~ 1.30-1.45 (m) ~ 1.30-1.45 (m)

Cyclohexane CH₂ ~ 1.00-1.80 (m) ~ 1.00-1.80 (m)

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated as (s) singlet, (d)

doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-Ethyl-2-methylcyclohexane
Isomers
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Carbon
cis-1-Ethyl-2-

methylcyclohexane

trans-1-Ethyl-2-

methylcyclohexane

CH₃ (methyl) ~ 15.0 ~ 19.5

CH₂CH₃ (ethyl-CH₃) ~ 11.5 ~ 12.0

C2 ~ 30.0 ~ 35.5

C1 ~ 38.0 ~ 42.0

CH₂CH₃ (ethyl-CH₂) ~ 25.0 ~ 28.0

C6 ~ 35.0 ~ 36.0

C3 ~ 34.0 ~ 35.0

C5 ~ 27.0 ~ 27.5

C4 ~ 26.0 ~ 26.5

Note: Chemical shifts are referenced to TMS (0 ppm).

Key 2D NMR Correlations (Predicted)
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are essential for the unambiguous assignment of proton and carbon signals. The

following diagrams illustrate the expected key correlations for the diastereomers of 1-Ethyl-2-
methylcyclohexane.
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Molecular Structure of 1-Ethyl-2-methylcyclohexane
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Caption: Molecular structures of cis- and trans-1-Ethyl-2-methylcyclohexane.
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Predicted Key COSY Correlations

H1

H2 H6ax, H6eq H-Et(CH2)

H-Me H-Et(CH3)

Click to download full resolution via product page

Caption: Predicted key COSY correlations for 1-Ethyl-2-methylcyclohexane.
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Predicted Key HMBC Correlations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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